4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H12N2O2. It is characterized by the presence of a pyrazole ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with butanoic acid derivatives. One common method is the alkylation of 4-methyl-1H-pyrazole with a suitable butanoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(4-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is not fully understood. studies suggest that it may exert its effects through the inhibition of specific enzymes and signaling pathways. For example, it may inhibit certain kinases or modulate the activity of transcription factors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-boronic acid: This compound is similar in structure but contains a boronic acid group instead of a butanoic acid chain.
4-(1H-pyrazol-4-yl)benzoic acid: This compound has a benzoic acid group instead of a butanoic acid chain.
4-((1H-imidazol-1-yl)methyl)benzoic acid: This compound features an imidazole ring instead of a pyrazole ring.
Uniqueness
4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a butanoic acid chain. This combination of structural features contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-5-9-10(6-7)4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJKQABVVGZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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